Cas no 1804867-08-0 (4-(Bromomethyl)-3-(difluoromethyl)-2-iodo-5-methylpyridine)

4-(Bromomethyl)-3-(difluoromethyl)-2-iodo-5-methylpyridine is a halogenated pyridine derivative with a reactive bromomethyl group, difluoromethyl substituent, and iodine atom, making it a versatile intermediate in organic synthesis. The presence of multiple halogen functionalities allows for selective transformations, particularly in cross-coupling reactions, nucleophilic substitutions, and fluorination chemistry. The difluoromethyl group enhances metabolic stability in pharmaceutical applications, while the bromomethyl and iodo groups provide sites for further functionalization. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules and agrochemicals. Its structural features enable precise modifications, facilitating the synthesis of complex heterocyclic frameworks. High purity and well-defined reactivity ensure consistent performance in synthetic applications.
4-(Bromomethyl)-3-(difluoromethyl)-2-iodo-5-methylpyridine structure
1804867-08-0 structure
Product name:4-(Bromomethyl)-3-(difluoromethyl)-2-iodo-5-methylpyridine
CAS No:1804867-08-0
MF:C8H7BrF2IN
MW:361.953160524368
CID:4891432

4-(Bromomethyl)-3-(difluoromethyl)-2-iodo-5-methylpyridine Chemical and Physical Properties

Names and Identifiers

    • 4-(Bromomethyl)-3-(difluoromethyl)-2-iodo-5-methylpyridine
    • Inchi: 1S/C8H7BrF2IN/c1-4-3-13-8(12)6(7(10)11)5(4)2-9/h3,7H,2H2,1H3
    • InChI Key: XBXISZOGJMMWRS-UHFFFAOYSA-N
    • SMILES: IC1C(C(F)F)=C(CBr)C(C)=CN=1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 170
  • XLogP3: 3.1
  • Topological Polar Surface Area: 12.9

4-(Bromomethyl)-3-(difluoromethyl)-2-iodo-5-methylpyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029025040-250mg
4-(Bromomethyl)-3-(difluoromethyl)-2-iodo-5-methylpyridine
1804867-08-0 95%
250mg
$980.00 2022-04-01
Alichem
A029025040-1g
4-(Bromomethyl)-3-(difluoromethyl)-2-iodo-5-methylpyridine
1804867-08-0 95%
1g
$3,126.60 2022-04-01
Alichem
A029025040-500mg
4-(Bromomethyl)-3-(difluoromethyl)-2-iodo-5-methylpyridine
1804867-08-0 95%
500mg
$1,836.65 2022-04-01

4-(Bromomethyl)-3-(difluoromethyl)-2-iodo-5-methylpyridine Related Literature

Additional information on 4-(Bromomethyl)-3-(difluoromethyl)-2-iodo-5-methylpyridine

4-(Bromomethyl)-3-(difluoromethyl)-2-iodo-5-methylpyridine: A Comprehensive Overview

The compound 4-(Bromomethyl)-3-(difluoromethyl)-2-iodo-5-methylpyridine, identified by the CAS number 1804867-08-0, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This pyridine derivative is characterized by its unique substitution pattern, featuring a bromomethyl group at position 4, a difluoromethyl group at position 3, an iodo group at position 2, and a methyl group at position 5. These substituents contribute to its distinct chemical properties and reactivity.

The synthesis of this compound involves a series of carefully controlled reactions, often utilizing advanced methodologies such as nucleophilic aromatic substitution or coupling reactions. Recent advancements in catalytic systems have enabled more efficient and selective syntheses of such complex molecules, reducing production costs and improving yields. The incorporation of halogen atoms (bromine and iodine) into the pyridine ring enhances its electronic properties, making it an attractive candidate for applications in drug design and materials science.

One of the most promising areas of research involving this compound is its potential use in the development of novel pharmaceutical agents. The presence of multiple halogen substituents allows for fine-tuning of pharmacokinetic properties, such as bioavailability and metabolic stability. For instance, studies have shown that analogs of this compound exhibit potent inhibitory activity against certain enzymes involved in inflammatory pathways, suggesting their potential as anti-inflammatory agents.

In addition to its pharmacological applications, this compound has garnered attention in the field of organometallic chemistry. The bromomethyl and iodo groups serve as excellent leaving groups, facilitating various cross-coupling reactions. Recent research has demonstrated the utility of this compound as a precursor for constructing biaryl structures, which are critical components in modern drug discovery programs.

The structural complexity of 4-(Bromomethyl)-3-(difluoromethyl)-2-iodo-5-methylpyridine also makes it an ideal candidate for studying fundamental chemical reactivity. For example, investigations into its participation in radical-mediated reactions have provided valuable insights into the mechanisms governing halogen atom transfer processes. Such studies are not only academically significant but also have practical implications for designing more efficient industrial processes.

From an environmental perspective, understanding the fate and transport of this compound in natural systems is crucial for assessing its potential ecological impact. Recent studies have employed advanced computational models to predict its partition coefficients and degradation pathways under various environmental conditions. These findings underscore the importance of responsible handling and disposal practices to minimize any adverse effects on ecosystems.

In conclusion, 4-(Bromomethyl)-3-(difluoromethyl)-2-iodo-5-methylpyridine stands out as a versatile and intriguing molecule with diverse applications across multiple disciplines. Its unique combination of functional groups positions it as a valuable tool for researchers in both academia and industry. As ongoing studies continue to uncover new facets of its chemistry, this compound is poised to play an increasingly prominent role in the development of innovative solutions to pressing scientific challenges.

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